![molecular formula C23H23ClN6O4S B2819570 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1242957-02-3](/img/structure/B2819570.png)
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN6O4S and its molecular weight is 514.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds and their derivatives, such as those involving pyrazole and oxadiazole moieties, has been a subject of interest due to their diverse pharmacological properties. For example, compounds with a 1,3,4-oxadiazole structure have been synthesized and evaluated for their potential as antimicrobial agents, showcasing significant activities against various microorganisms (H. M. Aly, N. Saleh, Heba A. Elhady, 2011) Aly et al., 2011. Similarly, amino pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities, with several compounds exhibiting good efficacy (Nilay Shah, P. N. Patel, Denish C. Karia, 2018) Shah et al., 2018.
Antioxidant and Antitumor Activities
Research has also been conducted on the antioxidant and antitumor activities of such compounds. A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives demonstrated binding and moderate inhibitory effects across assays, highlighting their potential for further development as therapeutic agents (M. Faheem, 2018) Faheem, 2018.
Pharmacological Potential
The pharmacological potential of these compounds extends to various therapeutic areas, including antipsychotic activities. For instance, specific derivatives were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorders (L D Wise et al., 1987) Wise et al., 1987.
properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O4S/c1-12-5-7-14(10-15(12)24)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(9-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBIIMWJHWYSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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